2,6-Dimethoxy-4-nitroaniline
Description
Significance of Aromatic Nitro Compounds in Contemporary Organic Chemistry
Aromatic nitro compounds are a cornerstone of modern organic chemistry, serving as versatile building blocks and crucial intermediates in a multitude of synthetic pathways. numberanalytics.comnumberanalytics.com The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the chemical reactivity of the aromatic ring, facilitating a range of transformations. numberanalytics.comwikipedia.org Historically, these compounds were pivotal in the development of dyes and explosives. scispace.com In contemporary research, their significance has expanded dramatically. They are indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.comnumberanalytics.com The reduction of the nitro group to an amine is a particularly important transformation, providing access to anilines, which are key components in many biologically active molecules and polymers. numberanalytics.comresearchgate.net Furthermore, the nitro group's influence on the aromatic system allows for specific substitution patterns, making these compounds valuable in the strategic construction of complex organic architectures. wikipedia.orgscispace.com
Academic Relevance of 2,6-Dimethoxy-4-nitroaniline as a Key Chemical Motif
Within the broad class of aromatic nitro compounds, this compound stands out as a key chemical motif with distinct academic relevance. The strategic placement of two methoxy (B1213986) groups ortho to the amine and meta to the nitro group creates a unique electronic and steric environment. This specific substitution pattern influences the molecule's reactivity, solubility, and potential for intermolecular interactions.
Scope and Research Objectives Pertaining to this compound Studies
The study of this compound is driven by a variety of research objectives. A primary focus is its utilization as a synthetic intermediate. Researchers aim to leverage its reactive sites—the amino group, the aromatic ring, and the nitro group—to construct more elaborate molecules. This includes the synthesis of novel dyes, and potentially, compounds with interesting photophysical or biological properties.
Another significant area of research involves the detailed characterization of the compound itself. This includes crystallographic studies to understand its solid-state structure and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net Spectroscopic and computational studies are also employed to elucidate its electronic structure and predict its reactivity. nih.govresearchgate.net Furthermore, investigations into the synthesis of this compound itself, aiming for more efficient and environmentally benign methods, are also an active area of research. google.com
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 86955-74-0 nih.gov |
| Canonical SMILES | COC1=CC(=CC(=C1N)OC)N+[O-] nih.gov |
| InChIKey | IWXBMMOAVMGSHN-UHFFFAOYSA-N nih.gov |
Table 2: Research Findings on Related Isomers and Derivatives
| Compound | Key Finding | Reference |
| 2,5-Dimethoxy-4-nitroaniline | Used in screening of enzyme arylamine N-acetyltransferase. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| 2-Methoxy-4-nitroaniline (B147289) | Single crystals grown and characterized for potential nonlinear optical properties. researchgate.net | researchgate.net |
| 2,6-Dimethyl-4-nitroaniline (B101641) | Serves as an intermediate in various syntheses. chemicalbook.comchemicalbook.com | chemicalbook.comchemicalbook.com |
| 4,5-Dimethoxy-2-nitroaniline | Utilized as an intermediate in organic synthesis for producing more complex molecules. | |
| 2-6-Dimethoxy-4-((2-nitrophenylimin)methyl)phenol | Structure determined by X-ray diffraction, with stability attributed to C-H···O, N-H···O, and O-H···O bonding. nih.govbenthamscience.com | nih.govbenthamscience.com |
| 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives | Synthesized using laccase and showed antifungal activity against Botrytis cinerea. mdpi.com | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,6-dimethoxy-4-nitroaniline |
InChI |
InChI=1S/C8H10N2O4/c1-13-6-3-5(10(11)12)4-7(14-2)8(6)9/h3-4H,9H2,1-2H3 |
InChI Key |
IWXBMMOAVMGSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethoxy 4 Nitroaniline and Its Chemical Precursors
Established Reaction Pathways for 2,6-Dimethoxy-4-nitroaniline Synthesis
The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a substituted benzene (B151609) ring. The strategic placement of the nitro group is highly dependent on the directing effects of the substituents already present on the aromatic core.
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. In the case of aniline (B41778) and its derivatives, the amino group is a strong activating and ortho-, para-directing group. However, under the strongly acidic conditions often required for nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. To circumvent this, the amino group is often protected, for instance, by acetylation to form an acetanilide (B955). This acetamido group is still ortho-, para-directing but is less activating than the amino group, allowing for more controlled nitration.
A similar principle applies to the synthesis of related nitroanilines. For example, the synthesis of p-nitroaniline from aniline involves the protection of the amino group by acetylation, followed by nitration and subsequent hydrolysis of the acetyl group. wikipedia.org In the synthesis of 2-methoxy-4-nitroaniline (B147289), o-methoxyaniline is acetylated with acetic acid, followed by nitration with fuming nitric acid, and finally hydrolysis with an alkali solution to yield the final product. patsnap.com
For precursors like 2,6-dimethylaniline, nitration of the corresponding N-acylated derivative, such as 2,6-dimethyl-(p-toluenesulpho) anilide or 2,6-dimethyl-benzenesulphoanilide, followed by deacylation, has been shown to produce 2,6-dimethyl-4-nitroaniline (B101641) in high yields. researchgate.net This strategy effectively directs the incoming nitro group to the para position.
A plausible multi-step synthesis for this compound would likely commence with 2,6-dimethoxyaniline (B1294893) as the starting material. Following the established strategies for nitrating substituted anilines, the synthesis would involve the following key steps:
Protection of the Amino Group: The amino group of 2,6-dimethoxyaniline would first be protected, for example, through acetylation with acetic anhydride (B1165640) or acetic acid to form N-(2,6-dimethoxyphenyl)acetamide. This step is crucial to prevent the formation of undesired meta-nitrated products and to control the reactivity of the aromatic ring. patsnap.comgoogle.com
Nitration: The protected intermediate would then undergo nitration. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The two methoxy (B1213986) groups at positions 2 and 6, along with the acetamido group at position 1, would direct the electrophilic substitution to the para position (position 4), yielding N-(2,6-dimethoxy-4-nitrophenyl)acetamide.
Deprotection: The final step would be the hydrolysis of the acetamido group to regenerate the amino group. This is typically achieved under acidic or basic conditions to afford the target compound, this compound. google.com
This multi-step approach ensures a high regioselectivity in the nitration step, leading to the desired isomer. libretexts.org
Derivatization and Functional Group Transformations of this compound
The chemical reactivity of this compound is primarily centered around its two functional groups: the nitro group and the amino group. These groups can be selectively modified to produce a range of derivatives.
The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. For nitroanilines, this conversion leads to the formation of phenylenediamines. Common methods for this reduction include the use of iron metal in the presence of an acid or catalytic hydrogenation. wikipedia.org For instance, 4-nitroaniline (B120555) can be reduced to p-phenylenediamine. taylorandfrancis.com
In the context of this compound, the reduction of the nitro group would yield 2,6-dimethoxybenzene-1,4-diamine. This transformation can be achieved using various reducing agents. In cases of polynitro compounds, selective reduction of one nitro group over another can be accomplished using reagents like sodium sulfide, a reaction known as the Zinin reduction. stackexchange.com
The primary amino group of this compound is susceptible to a variety of chemical modifications, including acylation and alkylation.
Acylation: As discussed in the synthetic strategy, acylation is a common method for protecting the amino group. This reaction involves treating the aniline with an acylating agent such as an acid chloride or anhydride in the presence of a base. For example, acetylation with acetic anhydride would yield N-(2,6-dimethoxy-4-nitrophenyl)acetamide. google.com
Alkylation: The amino group can also undergo alkylation, although direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods may be employed to achieve selective alkylation.
Derivatization reagents that specifically target primary amines can also be used to modify the amino group of this compound for analytical purposes or to introduce new functionalities. mdpi.com
Advanced Synthetic Techniques Applied to this compound Chemistry
Modern synthetic chemistry aims to develop more efficient, safer, and environmentally friendly processes. While specific applications of advanced techniques to the synthesis of this compound are not extensively documented, related processes provide insight into potential improvements.
One such advanced technique is the use of continuous flow reactors. A patent for the synthesis of 4-methoxy-2-nitroaniline (B140478) describes a method using a continuous flow reactor for the acetylation, nitration, and hydrolysis steps. This approach offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, higher selectivity, and greater yields. google.com The principles of this continuous flow process could likely be adapted for the synthesis of this compound.
Another advanced technique with potential applicability is sonochemical synthesis. The use of ultrasound has been shown to accelerate reaction times and improve yields in various organic reactions. For example, an ultrasonic-assisted synthesis of a Zn(II) 2D coordination polymer involving 4-nitroaniline has been reported. taylorandfrancis.com Such methods could potentially be explored to enhance the efficiency of the synthetic steps leading to this compound or its derivatives.
Data Tables
Table 1: Multi-step Synthesis of this compound (Proposed)
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 2,6-Dimethoxyaniline | Acetic anhydride/Acetic acid | N-(2,6-dimethoxyphenyl)acetamide | Protection of the amino group |
| 2 | N-(2,6-dimethoxyphenyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | N-(2,6-dimethoxy-4-nitrophenyl)acetamide | Nitration at the para position |
Table 2: Functional Group Transformations of this compound
| Transformation | Functional Group | Reagents | Product |
|---|---|---|---|
| Reduction | Nitro | Fe/HCl or H₂, Pd/C | 2,6-Dimethoxybenzene-1,4-diamine |
Catalytic Methods in this compound Synthesis
Catalytic methods are central to the synthesis of anilines and their derivatives, primarily through the hydrogenation of nitroaromatics. For the synthesis of a potential precursor, 2,6-dimethoxyaniline, catalytic hydrogenation of 2,6-dimethoxynitrobenzene is a key step. Various catalysts are employed for such transformations, with choices impacting reaction conditions and outcomes.
Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups under mild conditions. For instance, the hydrogenation of 2,6-dimethoxynitrobenzene can be achieved using a Pd/C catalyst with hydrogen gas at room temperature and moderate pressure. This approach is favored for its high product purity and environmental friendliness compared to older methods using reactive metals like iron or tin in acidic media. Another common catalyst is Raney nickel, though it often requires more stringent conditions, such as higher temperatures and pressures.
The synthesis of this compound itself would likely proceed via the nitration of an N-acetylated precursor, N-(2,6-dimethoxyphenyl)acetamide. While the nitration step is typically achieved with mixed acids (sulfuric and nitric acid), subsequent research could explore catalytic approaches for this electrophilic aromatic substitution to improve regioselectivity and reduce waste. The final step, the hydrolysis of the acetyl group to yield the target aniline, is typically acid- or base-catalyzed.
Table 1: Comparison of Catalysts in the Synthesis of Substituted Anilines
| Catalyst | Precursor Example | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 2,6-Dimethoxynitrobenzene | H₂, Ethanol, Room Temp, ~1.0 MPa | Mild conditions, High yield, High purity, Recyclable | Higher cost compared to other metals |
| Raney Ni | 2,6-Dimethoxynitrobenzene | H₂, Ethanol, 80°C, ~7.5 MPa | Effective for various reductions | Harsh conditions (high temp/pressure), Pyrophoric |
| Fe/HCl | 4-Nitrochlorobenzene | HCl, Water, Reflux | Low cost, Widely used industrially | Large amount of iron sludge waste, Harsh conditions |
| SnCl₂ | Substituted Nitroarenes | Ethanol, HCl | Effective for laboratory scale | Stoichiometric amounts needed, Tin waste |
This table presents generalized data for catalytic reductions of nitroaromatics to illustrate common methodologies that would be applicable to the synthesis of precursors for this compound.
Microwave-Assisted and Flow Chemistry Approaches for this compound Production
Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages, including drastically reduced reaction times, improved yields, and enhanced safety, making them highly suitable for the multi-step synthesis of compounds like this compound.
Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating. chemicalbook.com This technique can significantly shorten the time required for key synthetic steps. For example, the hydrolysis of an N-acetyl intermediate, which might take several hours under conventional heating, could potentially be completed in minutes using a microwave reactor. researchgate.net Similarly, nucleophilic substitution reactions on aromatic rings can be expedited. The efficiency of microwave heating often leads to higher product yields and purity by minimizing the formation of byproducts that can occur during prolonged heating. nih.gov
Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. google.com This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time. For hazardous reactions like nitration, flow chemistry offers a major safety advantage by using only small volumes of reactive intermediates at any given moment, which minimizes the risk of thermal runaways. The high surface-area-to-volume ratio in flow reactors ensures efficient heat and mass transfer, leading to consistent product quality and high yields. A multi-step synthesis, such as the acetylation, nitration, and deprotection sequence to produce this compound, could be streamlined into a continuous process, reducing manual handling and the need to isolate intermediates.
Table 2: Potential Application of Modern Synthetic Techniques to this compound Synthesis
| Synthetic Step (Hypothetical) | Technique | Potential Advantages | Typical Parameters |
| Acetylation of 2,6-dimethoxyaniline | Microwave-Assisted | Rapid reaction time (minutes vs. hours) | Acetic anhydride, 100-150°C, 5-15 min |
| Nitration of N-acetyl precursor | Flow Chemistry | Enhanced safety, Precise temperature control, High yield | Mixed acid, Microreactor, 0-25°C, Short residence time |
| Hydrolysis of nitro-acetyl intermediate | Microwave-Assisted | Reduced reaction time, Cleaner reaction profile | Aqueous acid/base, 100-120°C, 10-30 min |
| Multi-step Synthesis | Integrated Flow System | Automation, Reduced manual handling, Improved overall yield | Sequential reactors with in-line purification modules |
This table is illustrative and based on the application of these technologies to similar organic transformations, as specific data for this compound is not available.
Advanced Structural Elucidation and Conformational Analysis of 2,6 Dimethoxy 4 Nitroaniline
Single Crystal X-ray Diffraction Studies of 2,6-Dimethoxy-4-nitroaniline and its Derivatives
Elucidation of Molecular Conformation and Torsion Angles
The conformation of substituted nitroanilines is largely dictated by the steric and electronic interactions between the substituents on the aromatic ring. In the crystal structure of 2,6-dichloro-4-nitroaniline (B1670479), the planar amino and nitro groups are rotated out of the aromatic plane by approximately 7°. rsc.org This deviation from planarity is a common feature in ortho-substituted anilines and is attributed to steric hindrance between the substituents and the amino or nitro groups.
| Torsion Angle | Description | Expected Influence on this compound |
|---|---|---|
| C2-C1-N-H | Rotation of the amino group | Likely non-planar due to steric hindrance from adjacent methoxy (B1213986) groups. |
| C3-C4-N-O | Rotation of the nitro group | May exhibit some out-of-plane rotation to alleviate steric strain. |
| C1-C2-O-CH3 | Orientation of the methoxy group | The orientation will be influenced by interactions with the amino group and the aromatic ring. |
Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For nitroaniline derivatives, hydrogen bonding and π-π stacking are predominant forces. nih.gov The amino group (-NH2) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and methoxy groups (-OCH3) can act as hydrogen bond acceptors.
In the crystal structure of 2,4-Dinitro-N-(2-phenylethyl)aniline, molecules are linked into dimers by intermolecular N-H···O hydrogen bonds. nih.gov A similar motif can be expected in the crystal lattice of this compound, where the amino group of one molecule forms hydrogen bonds with the nitro or methoxy groups of a neighboring molecule.
π-π stacking interactions, arising from the attractive, noncovalent interactions between aromatic rings, also play a crucial role in the crystal packing of these compounds. In some N-(2-phenylethyl)nitroaniline derivatives, the packing leads to separations of approximately 3.4 Å between parallel aromatic rings, indicative of significant π-π stacking. nih.gov The presence of electron-donating methoxy groups and an electron-withdrawing nitro group on the aniline (B41778) ring of this compound would influence the electron density of the aromatic system and, consequently, the nature of the π-π stacking interactions.
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| N-H···O Hydrogen Bonding | Interaction between the amino group (donor) and nitro/methoxy oxygen atoms (acceptors). | A primary driving force for the formation of dimers or extended networks. |
| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Contributes to the stabilization of the crystal lattice, influencing the overall packing arrangement. |
| C-H···O Hydrogen Bonding | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors. | Can provide additional stabilization to the crystal structure. |
Supramolecular Assembly in Crystalline Structures of this compound
The interplay of the aforementioned intermolecular interactions leads to the formation of well-defined, extended architectures known as supramolecular assemblies. In substituted nitroanilines, these can range from simple dimers to complex three-dimensional networks. For instance, in 2-bromo-4,6-dinitroaniline, N-H···O and C-H···O hydrogen bonds, along with weak C-Br···π interactions, link adjacent molecules to form a three-dimensional network. nih.gov
Given the functional groups present in this compound, a variety of supramolecular motifs are possible. The combination of strong N-H···O hydrogen bonds and weaker C-H···O interactions, coupled with π-π stacking, could lead to the formation of layered structures or more intricate interwoven networks. The specific nature of the supramolecular assembly will ultimately depend on the subtle balance of these interactions, which is influenced by the steric and electronic properties of the methoxy and nitro substituents.
Advanced Spectroscopic Characterization for Structural Insights (beyond basic identification)
While basic spectroscopic techniques are essential for routine identification, advanced methods such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for a deeper understanding of complex molecular structures and for the analysis of reaction products.
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed information about the connectivity of atoms within a molecule.
The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. For this compound, this would allow for the unambiguous assignment of the protons on the aromatic ring and the methoxy groups to their corresponding carbon atoms.
The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. In the case of this compound, HMBC would show correlations between the methoxy protons and the carbon atoms of the aromatic ring, as well as correlations between the aromatic protons and the carbons bearing the methoxy, amino, and nitro groups.
| Experiment | Expected Correlations | Information Gained |
|---|---|---|
| HSQC | Correlations between aromatic H and their directly attached C; correlations between methoxy H and their C. | Direct C-H connectivity. |
| HMBC | Correlations from methoxy H to aromatic C; correlations from aromatic H to neighboring C and quaternary C. | Long-range C-H connectivity, confirming the substitution pattern and identifying quaternary carbons. |
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Analysis
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is invaluable in the analysis of reaction products, where it can be used to confirm the identity of the desired product and to identify any byproducts or impurities.
When analyzing the products of reactions involving this compound, HRMS can provide the exact mass of the product molecules. This data can then be used to calculate the molecular formula, confirming that the expected chemical transformation has occurred. Furthermore, by analyzing the fragmentation patterns in the mass spectrum, it is possible to gain further structural information about the reaction products. For instance, the loss of characteristic fragments, such as a nitro group (NO2) or a methyl group (CH3) from the methoxy substituent, can provide evidence for the presence of these functional groups in the product molecule. The analysis of aniline derivatives by mass spectrometry often involves derivatization to improve their volatility and ionization efficiency, leading to characteristic molecular ions and fragmentation patterns that aid in their identification and quantification. nih.govnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Electronic Structure Probes
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule's vibrational modes, which are sensitive to its geometry, the nature of its chemical bonds, and the electronic effects of its substituent groups. By combining experimental spectra with theoretical quantum chemical calculations, a comprehensive analysis of the compound's conformational and electronic characteristics can be achieved.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, twisting). thermofisher.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser, providing information about the vibrational modes based on changes in the polarizability of the molecule's electron cloud. thermofisher.com The two techniques are often complementary; vibrations that are strong in FTIR may be weak in Raman, and vice versa. spectroscopyonline.com This complementarity is crucial for a complete vibrational assignment.
In the analysis of substituted nitroanilines, density functional theory (DFT) calculations are commonly employed to predict the vibrational frequencies and intensities. nih.govscholarsresearchlibrary.comnih.gov These theoretical predictions, when scaled appropriately, show good agreement with experimental FTIR and Raman data, enabling the unambiguous assignment of observed vibrational bands to specific molecular motions. nih.govscholarsresearchlibrary.com
For this compound, the vibrational spectrum is characterized by modes associated with the nitro (NO2), amino (NH2), and methoxy (OCH3) functional groups, as well as the vibrations of the benzene (B151609) ring itself. The positions of these bands are influenced by the electronic interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group.
Key Vibrational Modes and Their Assignments:
The vibrational spectrum of this compound can be dissected into several key regions corresponding to the characteristic vibrations of its functional groups and the aromatic ring.
N-H Vibrations: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the high-frequency region of the spectrum, generally between 3300 and 3500 cm⁻¹. jchps.com The precise frequencies are sensitive to hydrogen bonding interactions.
C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy groups will also be in this region.
NO2 Vibrations: The nitro group has characteristic asymmetric and symmetric stretching modes. The asymmetric stretch is typically found at a higher frequency (around 1580 cm⁻¹) compared to the symmetric stretch (around 1320 cm⁻¹). jchps.com These modes are often strong in the infrared spectrum.
C-N Vibrations: The stretching vibration of the C-NO2 bond is also a key indicator.
Ring Vibrations: The benzene ring itself gives rise to a series of characteristic stretching and bending vibrations.
The analysis of these vibrational modes provides insight into the molecule's conformation. For instance, the orientation of the methoxy and nitro groups relative to the benzene ring can influence the vibrational frequencies. By comparing the experimental spectra with theoretical calculations for different possible conformations, the most stable geometry can be inferred. Furthermore, the electronic effects, such as intramolecular charge transfer from the amino and methoxy groups to the nitro group, can be studied by analyzing shifts in the vibrational frequencies of the involved functional groups. ulisboa.pt
Below are interactive tables detailing the expected vibrational modes for this compound based on the analysis of similar molecules.
Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3450 | Medium | NH₂ Asymmetric Stretch |
| ~3350 | Medium | NH₂ Symmetric Stretch |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2950 | Medium | CH₃ Asymmetric Stretch |
| ~2840 | Medium | CH₃ Symmetric Stretch |
| ~1580 | Strong | NO₂ Asymmetric Stretch |
| ~1470 | Medium | CH₃ Bending |
| ~1320 | Strong | NO₂ Symmetric Stretch |
| ~1260 | Strong | C-O-C Asymmetric Stretch |
| ~1030 | Medium | C-O-C Symmetric Stretch |
| ~840 | Medium | NO₂ Wagging |
Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3450 | Weak | NH₂ Asymmetric Stretch |
| ~3350 | Weak | NH₂ Symmetric Stretch |
| ~3080 | Strong | Aromatic C-H Stretch |
| ~2950 | Medium | CH₃ Asymmetric Stretch |
| ~2840 | Medium | CH₃ Symmetric Stretch |
| ~1583 | Medium | NO₂ Asymmetric Stretch |
| ~1470 | Weak | CH₃ Bending |
| ~1318 | Strong | NO₂ Symmetric Stretch |
| ~1261 | Medium | C-O-C Asymmetric Stretch |
| ~1030 | Weak | C-O-C Symmetric Stretch |
| ~835 | Weak | NO₂ Wagging |
The combination of FTIR, Raman spectroscopy, and theoretical calculations provides a robust methodology for the detailed structural and electronic characterization of this compound.
Computational and Theoretical Investigations of 2,6 Dimethoxy 4 Nitroaniline
Quantum Chemical Calculations (DFT) on 2,6-Dimethoxy-4-nitroaniline
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. DFT calculations allow for the determination of molecular geometries, vibrational frequencies, and various electronic parameters that govern the behavior of this compound. Studies on similar molecules, such as 4-nitroaniline (B120555) and its derivatives, often employ DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netscispace.com
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This electron transfer is a key aspect of many chemical reactions and is responsible for the molecule's charge transfer characteristics. For nitroaniline derivatives, the HOMO is typically localized over the aniline (B41778) ring and the amino group, which are electron-rich, whereas the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group towards the nitro group upon electronic excitation.
While specific DFT calculations for this compound are not detailed in the available literature, data from closely related compounds like 2-methoxy-4-nitroaniline (B147289) and various substituted nitroanilines provide valuable insights. scispace.comresearchgate.net These studies allow for the calculation of several quantum chemical descriptors derived from HOMO and LUMO energies.
Table 1: Representative Quantum Chemical Parameters Calculated for Analogous Nitroaniline Compounds
| Parameter | Formula | Description | Representative Value (4-nitroaniline) |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. | -6.68 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -2.44 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | 4.24 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. | 6.68 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. | 2.44 eV |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.12 eV |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 4.56 eV |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | 4.88 eV |
Note: Values are representative and taken from DFT/B3LYP/6-311++G(d,p) calculations on 4-nitroaniline for illustrative purposes. researchgate.net The precise values for this compound would differ due to the electronic effects of the two methoxy (B1213986) groups.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The map is generated by plotting the electrostatic potential on the molecule's electron density surface. tci-thaijo.org Different colors represent different potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Represents areas with neutral or near-zero potential.
For a molecule like this compound, the MEP map would show distinct regions of varying potential. The oxygen atoms of the nitro group, being highly electronegative, would create a region of strong negative potential (red). tci-thaijo.orgresearchgate.net This area is the primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to attack by nucleophiles or hydrogen bond acceptors. The aromatic ring and the methoxy groups would present intermediate potentials, influenced by the strong electron-donating and -withdrawing substituents. Understanding the MEP is crucial for predicting non-covalent interactions, molecular recognition patterns, and sites of chemical reactivity. tci-thaijo.org
Molecular Dynamics (MD) Simulations for Conformational Studies of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the molecule's dynamic behavior, including conformational changes and flexibility. nih.gov
For this compound, MD simulations can provide insights into several key conformational aspects that are not apparent from static quantum chemical calculations:
Amino Group Inversion: The amino (-NH₂) group can undergo a pyramidal inversion. Simulations can determine the energy barrier for this process and how it is affected by intramolecular hydrogen bonding or interactions with solvent molecules.
Torsional Motion of the Nitro Group: The C-N bond connecting the nitro group to the ring allows for torsional motion. MD can reveal the flexibility of this bond and the most stable rotational angle.
While extensive MD simulation studies specifically targeting this compound are not prominent in the literature, the principles of the technique are widely applied to study the conformational landscapes of substituted anilines and other flexible molecules. aip.orgresearchgate.net Such studies are crucial for understanding how the molecule's shape changes in different environments, which in turn affects its physical properties and biological activity.
Prediction of Reactivity and Mechanistic Pathways using Computational Models
Computational models, particularly those based on DFT, are instrumental in predicting the chemical reactivity and elucidating potential reaction mechanisms for this compound. mdpi.com By analyzing the outputs of quantum chemical calculations, specific predictions can be made:
Sites for Electrophilic and Nucleophilic Attack: As indicated by the MEP analysis, the electron-rich nitro group is a likely site for electrophilic attack, while the electron-deficient amino group hydrogens are sites for nucleophilic attack. tci-thaijo.org The aromatic ring itself can undergo electrophilic aromatic substitution, and the calculated partial atomic charges and frontier orbital densities (HOMO for electrophilic attack, LUMO for nucleophilic attack) can predict whether substitution is favored at the 3- or 5-position.
Reaction Energetics: Computational models can calculate the energies of reactants, transition states, and products for a proposed reaction. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of whether a reaction pathway is kinetically and thermodynamically favorable.
Bond Dissociation Energies: The strength of various bonds within the molecule can be calculated to predict which bond is most likely to break first during thermal decomposition or photochemical reactions.
For nitroaromatic compounds, computational studies often focus on reduction of the nitro group or substitution reactions on the aromatic ring. mdpi.com The electronic effects of the two methoxy groups (electron-donating by resonance) and the nitro group (electron-withdrawing) create a complex reactivity profile that can be systematically investigated using these theoretical models.
Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict a specific activity, such as inhibitory potency against an enzyme or toxicity.
The process involves several steps:
Data Set: A series of this compound analogues with varying substituents would be synthesized and tested for a specific biological activity.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies, electrophilicity index. researchgate.net
Steric: Molecular volume, surface area, specific conformational indices.
Hydrophobic: LogP (partition coefficient), which describes the molecule's affinity for fatty versus aqueous environments. nih.gov
Topological: Descriptors that describe molecular branching and connectivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates the calculated descriptors to the measured biological activity. nih.govnih.gov
A successful QSAR model can be highly valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent or safer molecules and reducing the need for extensive experimental screening. osti.govnih.gov
Chemical Reactivity and Mechanistic Pathways of 2,6 Dimethoxy 4 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2,6-Dimethoxy-4-nitroaniline
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).
For a molecule like this compound, the aromatic ring is exceptionally electron-rich due to the potent +R effect of the amino and methoxy (B1213986) substituents. This high electron density deactivates the ring towards attack by external nucleophiles, making the compound a poor substrate for SNAr reactions where it is the electrophile.
However, the primary amine group of this compound is nucleophilic and can participate in SNAr reactions by attacking electron-deficient aromatic rings. The rate and mechanism of such reactions are influenced by several factors, including the nature of the solvent and the electronic properties of the substituents on both the aniline (B41778) and the electrophilic substrate. Studies on similar anilines show that stronger nucleophiles lead to faster reaction rates. The mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) process for more basic aniline nucleophiles. researchgate.net For instance, in reactions of substituted anilines, Hammett and Brønsted plots can reveal changes in the reaction mechanism based on the electronic nature of the aniline's substituents. researchgate.net
Electrophilic Aromatic Substitution on this compound Derivatives
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The reaction is driven by the attack of the electron-rich aromatic ring on the electrophile. The existing substituents on the ring direct the position of the incoming electrophile.
In this compound, the directing effects are as follows:
Amino (-NH2) group: Strongly activating and an ortho, para-director.
Methoxy (-OCH3) groups: Strongly activating and ortho, para-directors.
Nitro (-NO2) group: Strongly deactivating and a meta-director.
The combined effect of the amino and two methoxy groups makes the ring highly activated towards electrophiles. The positions ortho to the amino group (positions 3 and 5) are the most electronically enriched. However, these positions are sterically hindered by the adjacent methoxy groups. Direct electrophilic substitution on this compound itself can be complex.
To control the reaction, the highly activating amino group is often protected, for instance, by acetylation to form an acetanilide (B955) derivative. In such a derivative, the directing effects would still favor substitution at the 3 and 5 positions.
A relevant example is the bromination of 4-nitroaniline (B120555), which readily undergoes substitution at the positions ortho to the highly activating amino group to yield 2,6-dibromo-4-nitroaniline. This process can be carried out using bromide-bromate salts in an aqueous acidic medium or with bromine in sulfuric acid, often with an oxidizing agent like hydrogen peroxide to regenerate the electrophilic bromine. researchgate.netgoogle.com This demonstrates the powerful directing influence of the amino group, which overrides the deactivating effect of the nitro group.
Reductive Transformations of the Nitro Group in this compound
The nitro group of this compound is readily reduced to a primary amino group, yielding 2,6-dimethoxybenzene-1,4-diamine. This transformation is a cornerstone of aromatic chemistry, as it converts an electron-withdrawing group into a strong electron-donating group, profoundly altering the molecule's chemical properties.
The reduction proceeds through a series of intermediates, involving a total six-electron transfer. The typical pathway is: **Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamino (R-NHOH) → Amino (R-NH₂) **
A variety of reducing agents can accomplish this transformation:
Catalytic Hydrogenation: This is a common and efficient industrial method. The reaction is carried out using hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. uctm.edu Studies on various nitroanilines show that high yields (90-98%) can be achieved under mild conditions. uctm.edu The reaction rate can be influenced by the solvent and the structure of the nitro compound. uctm.edu
Metal-Based Reductants: Metals like iron, tin, or zinc in acidic media are classic reagents for nitro group reduction.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄), often in combination with a catalyst, is an effective reducing agent. For example, the reduction of 4-nitroaniline and 2-nitroaniline (B44862) can be efficiently catalyzed by copper ferrite (B1171679) (CuFe₂O₄) nanoparticles in an aqueous medium at room temperature. researchgate.net
The kinetics of these reductions have been studied. For the CuFe₂O₄-catalyzed reduction of nitroanilines with NaBH₄, the reaction follows pseudo-first-order kinetics. The rate constants for related compounds have been determined, as shown in the table below.
| Compound | Apparent Rate Constant (kapp) (s-1) | Conversion (%) | Time (s) |
|---|---|---|---|
| 4-Nitroaniline | 7.49 x 10-3 | 99.8 | 720 |
| 2-Nitroaniline | 3.19 x 10-3 | 99.5 | 1500 |
Oxidative Reactions of this compound
The oxidation of anilines is a complex process that can proceed through various pathways, often leading to polymerization or the formation of quinone-like structures. The presence of three strong electron-donating groups (-NH₂ and two -OCH₃) makes this compound particularly susceptible to oxidation compared to unsubstituted aniline or even 4-nitroaniline.
The general mechanism for the electrochemical oxidation of substituted anilines involves an initial one-electron transfer from the molecule to form a radical cation. tsijournals.com This highly reactive intermediate can then undergo several subsequent reactions:
Dimerization/Polymerization: The radical cations can couple with each other, leading to the formation of dimers (like benzidine (B372746) derivatives) or polymers. This is often the dominant pathway for aniline oxidation.
Hydrolysis to Quinones: The radical cation can be further oxidized to a dication, which is susceptible to nucleophilic attack by water. tsijournals.comrsc.org Subsequent hydrolysis leads to the formation of a p-benzoquinonimine derivative, which can be further hydrolyzed to the corresponding p-benzoquinone. rsc.org For this compound, this would result in the loss of the amino group and the formation of a substituted benzoquinone.
Studies on the oxidation of p-nitroaniline by ammonium (B1175870) metavanadate in an acidic medium show that the reaction proceeds via a free-radical mechanism to produce p-benzoquinone as the main product. niscpr.res.in The electrochemical oxidation of other substituted nitroanilines, such as 2,4-dibromo-6-nitroaniline, also shows the formation of a p-benzoquinone derivative through an ECE (electrochemical-chemical-electrochemical) mechanism. rsc.org The ease of oxidation is directly related to the molecule's oxidation potential, which can be correlated with the energy of the highest occupied molecular orbital (HOMO). umn.edursc.org The electron-donating methoxy groups in this compound would raise the energy of its HOMO, making its oxidation potential lower and the molecule easier to oxidize than 4-nitroaniline.
Reaction Kinetics and Thermodynamic Parameters for this compound Transformations
While specific kinetic and thermodynamic data for this compound are not extensively published, valuable insights can be drawn from studies on closely related compounds, particularly 4-nitroaniline. This data provides a framework for understanding the energetic and rate-determining aspects of its reactions.
Oxidation Kinetics and Thermodynamics: The oxidation of p-nitroaniline with ammonium metavanadate in a sulfuric acid medium has been kinetically investigated. niscpr.res.in The reaction follows second-order kinetics, being first order in both the oxidant and the substrate. The study identified p-benzoquinone as the primary oxidation product and determined the reaction's thermodynamic parameters, which are presented in the table below. The negative value of ΔS* (entropy of activation) suggests a more ordered transition state compared to the reactants.
| Parameter | Value |
|---|---|
| Energy of Activation (Ea) | 54.30 kJ mol-1 |
| Enthalpy of Activation (ΔH) | 51.70 kJ mol-1 |
| Free Energy of Activation (ΔG) | 91.34 kJ mol-1 |
| Entropy of Activation (ΔS*) | -126.64 J K-1 mol-1 |
Reduction Kinetics: As detailed in Section 5.3, the catalytic reduction of nitroanilines has been kinetically analyzed. The apparent rate constant (kₐₚₚ) for the reduction of 4-nitroaniline to 1,4-phenylenediamine using NaBH₄ and a CuFe₂O₄ nanocatalyst was found to be 7.49 x 10⁻³ s⁻¹. researchgate.net This value provides a quantitative measure of the reaction speed under specific catalytic conditions.
Strategic Applications of 2,6 Dimethoxy 4 Nitroaniline in Advanced Chemical Synthesis
2,6-Dimethoxy-4-nitroaniline as a Precursor for Heterocyclic Scaffolds
The structural framework of this compound, featuring a vicinal amino group to the benzene (B151609) ring, makes it a plausible candidate for the synthesis of various fused heterocyclic systems. While specific literature examples detailing the use of this compound in these reactions are not prevalent, its potential can be inferred from the well-established reactivity of substituted o-nitroanilines in forming important heterocyclic cores such as benzimidazoles, quinoxalines, and phenazines.
Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. rjlbpcs.comnih.govresearchgate.net A common strategy for in situ generation of the o-phenylenediamine is the reduction of the corresponding o-nitroaniline. rjlbpcs.comnih.govresearchgate.net In this context, this compound could first undergo reduction of its nitro group to an amine, yielding a substituted o-phenylenediamine. This intermediate could then be cyclized with an appropriate one-carbon synthon to form a substituted benzimidazole. The reaction pathway is generally applicable to a wide range of substituted nitroanilines. mdpi.comsrrjournals.com
Quinoxaline (B1680401) Synthesis: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govbenthamdirect.commtieat.orgrsc.orgtandfonline.com Similar to benzimidazole synthesis, this compound could be reduced to its corresponding diamine and subsequently reacted with a diketone, such as benzil, to yield a highly substituted quinoxaline derivative. The methoxy (B1213986) and nitro groups on the resulting quinoxaline ring would significantly influence its electronic properties.
Phenazine Synthesis: Phenazines can be synthesized through various methods, including the reductive cyclization of o-nitroanilines under specific conditions. researchgate.net The Wohl-Aue reaction, for instance, involves the condensation of a nitro-substituted aniline (B41778) with another aniline in the presence of a base and an oxidizing agent. researchgate.net While specific examples are not documented, this compound could potentially be utilized in similar synthetic strategies to produce substituted phenazines. nih.govnih.govresearchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | General Synthetic Precursor | Potential Reaction with this compound Derivative |
| Benzimidazole | o-Phenylenediamine | Reduction followed by condensation with an aldehyde or carboxylic acid. rjlbpcs.comnih.govresearchgate.net |
| Quinoxaline | o-Phenylenediamine | Reduction followed by condensation with a 1,2-dicarbonyl compound. nih.govbenthamdirect.com |
| Phenazine | o-Nitroaniline / o-Phenylenediamine | Reductive cyclization or condensation reactions. researchgate.net |
Role of this compound in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tcichemicals.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. rsc.org Key examples of MCRs include the Ugi, Passerini, and Biginelli reactions. Despite the potential of substituted anilines to participate in such reactions, a thorough review of the scientific literature reveals no specific documented instances of this compound being utilized as a reactant in any multicomponent reaction. The steric hindrance from the two ortho-methoxy groups and the electronic effects of the nitro group might influence its reactivity in typical MCR setups.
Utilization of this compound in Dye and Pigment Precursor Synthesis
Aromatic amines, particularly nitroanilines, are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. jchemrev.comresearchgate.netajchem-a.comjchemrev.comjbiochemtech.complantarchives.orgimpactfactor.orgiipseries.org The synthesis of azo dyes typically involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound (the coupling component). jchemrev.comresearchgate.netajchem-a.comjchemrev.com
While direct examples of azo dyes synthesized from this compound are not extensively reported, its structural similarity to other nitroanilines used in dye production suggests its potential in this field. researchgate.netajchem-a.com The presence of the nitro group, a strong electron-withdrawing group, would influence the color of the resulting dye. The two methoxy groups, being electron-donating, would also play a role in modulating the electronic properties and therefore the absorption spectrum of the dye molecule.
Table 2: Hypothetical Azo Dye Synthesis using this compound
| Step | Reaction | Reactants | Hypothetical Product |
| 1 | Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 2,6-Dimethoxy-4-nitrobenzenediazonium chloride |
| 2 | Azo Coupling | 2,6-Dimethoxy-4-nitrobenzenediazonium chloride, Phenol | 2-((2,6-Dimethoxy-4-nitrophenyl)diazenyl)phenol |
Application of this compound in Functional Material Precursor Synthesis
Nitroaniline derivatives are known to be precursors for various functional organic materials due to their nonlinear optical (NLO) and electro-optic properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring can lead to a large molecular hyperpolarizability. However, there is a lack of specific research articles detailing the synthesis and characterization of functional materials derived directly from this compound. The potential exists for its incorporation into polymers or other materials where its electronic characteristics could be exploited, but this remains an underexplored area of research. For instance, substituted anilines can be polymerized to form polyaniline derivatives with interesting electronic and optical properties. mdpi.comnih.gov
This compound as a Building Block for Complex Molecular Architectures
The construction of complex molecular architectures such as dendrimers and macrocycles often relies on the use of multifunctional building blocks that can be iteratively coupled. mdpi.comresearchgate.netrsc.orgnih.govnih.govmdpi.comarchivepp.comrsc.orgarchivepp.comnih.gov Aromatic amines and their derivatives are frequently employed in the synthesis of these large and complex molecules. nih.govnih.govmdpi.comarchivepp.comarchivepp.com
Dendrimer Synthesis: Dendrimers are highly branched, monodisperse macromolecules. nih.govnih.govmdpi.comarchivepp.comarchivepp.com The synthesis of dendrimers often involves the use of monomers with multiple reactive sites. While anilines can be used in the synthesis of certain types of dendrimers, there are no specific reports on the use of this compound as a building block for dendrimers in the available literature.
Macrocycle Synthesis: Macrocycles are large cyclic molecules that have found applications in various fields, including host-guest chemistry and drug discovery. mdpi.comresearchgate.netrsc.orgrsc.orgnih.gov The synthesis of macrocycles often involves the cyclization of linear precursors containing reactive functional groups. Although aromatic units are common components of macrocycles, the specific incorporation of this compound into a macrocyclic structure has not been described in the reviewed scientific literature.
Green Chemistry and Sustainable Synthesis Approaches for 2,6 Dimethoxy 4 Nitroaniline
Principles of Green Chemistry in 2,6-Dimethoxy-4-nitroaniline Production
Green chemistry is guided by a set of principles designed to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. In the context of producing this compound, a plausible synthetic route starts from 2,6-dimethoxyaniline (B1294893), involving protection of the amine group, followed by nitration, and subsequent deprotection. Applying green chemistry principles to this pathway seeks to optimize each step for environmental compatibility. Key principles that come into focus are maximizing atom economy, utilizing safer solvents and reaction media, and designing for energy efficiency.
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Reactions with low atom economy generate significant waste, as many of the atoms from the starting materials are not part of the target molecule. rsc.org
A common strategy for the synthesis of nitroanilines, where the amino group is sensitive to nitrating conditions, involves the use of a protecting group. wikipedia.org A plausible multi-step synthesis of this compound illustrates the challenges related to atom economy.
Step 1: Protection: The amino group of 2,6-dimethoxyaniline is protected, for instance, by reacting it with acetic anhydride (B1165640) to form an acetanilide (B955). This step generates acetic acid as a by-product.
Step 2: Nitration: The protected intermediate is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the para position. This step ideally forms water as the main by-product.
Step 3: Deprotection: The protecting group is removed by hydrolysis to yield the final product, this compound, which also regenerates acetic acid.
Interactive Data Table: Plausible Synthesis Atom Economy for this compound
| Step | Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | By-products | Atom Economy (%) |
|---|
Note: This calculation assumes the protection/deprotection cycle using acetic anhydride and subsequent nitration. The atom economy is calculated as: [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] x 100.
An atom economy of 62.3% indicates that over a third of the mass of the reactants becomes waste. A primary goal of green synthesis would be to develop a catalytic or selective direct nitration method that circumvents the need for protection/deprotection steps, thereby significantly improving atom economy.
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional nitration of aromatic compounds heavily relies on the use of concentrated sulfuric acid, which acts as both a catalyst and the reaction medium. magritek.com This creates a highly corrosive environment and generates large volumes of acidic waste that requires neutralization, a process that itself produces significant quantities of inorganic salts.
To create a more sustainable synthesis for this compound, alternative solvent systems and nitrating agents are considered. Research into greener nitration of various aromatic compounds provides several potential avenues:
Aqueous Nitration: Developing methods that use dilute aqueous nitric acid, potentially activated by non-traditional methods like ultrasound or microwaves, could eliminate the need for corrosive co-acids like sulfuric acid. nih.gov
Ionic Liquids: Room-temperature ionic liquids (RTILs) have been explored as recyclable solvents for nitration reactions. researchgate.net They can facilitate clean reactions and allow for the catalyst and solvent system to be recycled for multiple runs. researchgate.net
Liquefied Gases: The use of an eco-friendly nitrating agent like dinitrogen pentoxide (DNP) in a medium of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) presents a novel approach. nih.gov This method allows for mild reaction conditions and easy separation and recycling of the TFE solvent by decompression, minimizing both acidic waste and solvent emissions. nih.gov
Solid Acid Catalysts: Using solid, recoverable catalysts like zeolites can replace liquid acids. researchgate.net For example, zeolite beta has been shown to catalyze nitration effectively, with the catalyst being easily filtered and reused. researchgate.net
Interactive Data Table: Comparison of Solvents for Aromatic Nitration
| Solvent/System | Advantages | Disadvantages | Sustainability Profile |
|---|---|---|---|
| Conventional | |||
| Conc. Sulfuric Acid | Effective, well-established, low cost | Highly corrosive, generates large volumes of acidic waste, difficult to recycle | Poor |
| Green Alternatives | |||
| Water | Non-toxic, non-flammable, inexpensive | Often requires activation (e.g., microwave), may have limited substrate solubility | Excellent |
| Ionic Liquids | Recyclable, tunable properties, can enhance selectivity | High cost, potential toxicity concerns, viscosity issues | Good to Moderate |
| Liquefied TFE | Easily separated and recycled, non-toxic, allows mild conditions | Requires specialized pressure equipment | Very Good |
Waste Minimization and By-product Management in this compound Chemistry
Waste minimization is a foundational principle of green chemistry, encapsulated by the adage that it is better to prevent waste than to treat or clean it up after it has been created. In the posited synthesis of this compound, the primary sources of waste are the spent acids from the nitration step and the by-products from the use of a protecting group.
Key strategies for waste minimization include:
Catalyst Recycling: Implementing systems where the catalyst is recoverable and reusable is paramount. For example, solid acid catalysts can be filtered off, and research into processes for recycling aqueous acidic filtrate from bromination of anilines has shown success for up to five cycles without loss of purity or yield. researchgate.netrsc.org A similar approach could be developed for the nitration process.
By-product Valorization: The acetic acid generated during the protection and deprotection steps, rather than being treated as waste, could be recovered, purified, and reused either within the process or for other applications.
Process Intensification: Adopting continuous flow manufacturing over traditional batch processing can significantly reduce waste. Flow reactors offer better control over reaction parameters, leading to higher selectivity and lower by-product formation. nih.gov This approach also minimizes the volume of solvent needed at any given time.
Solvent-Free Reactions: Where feasible, conducting reactions without any solvent can offer the greatest reduction in waste. For some nitrations, solvent-free conditions using solid-supported reagents have proven effective. tandfonline.com
Furthermore, managing waste from aniline (B41778) production, in general, can involve combined adsorption and catalytic oxidation approaches to remove residual aniline from waste streams, degrading it into less harmful substances like carbon dioxide, water, and nitrogen. ul.ie
Energy Efficiency Considerations in the Synthesis of this compound
The energy requirements of chemical processes have significant environmental and economic impacts. Green chemistry principles advocate for minimizing energy consumption by designing reactions that can be conducted at ambient temperature and pressure whenever possible.
Traditional nitration reactions are highly exothermic and often require significant energy input for cooling, typically to temperatures between 0-5 °C, to control the reaction rate and prevent the formation of unwanted by-products. researchgate.net Subsequent steps, such as hydrolysis for deprotection, may require heating under reflux for extended periods, further adding to the energy demand. chemistry-online.com
To improve energy efficiency in the synthesis of this compound, several approaches can be considered:
Catalyst Development: The development of highly active catalysts that can operate efficiently at lower temperatures would reduce the need for both heating and cooling. Biocatalysis, for example, represents an ideal in energy efficiency, with enzymes like nitroreductases operating at room temperature and atmospheric pressure. nih.govacs.org While currently more developed for nitro group reduction, the principles of biocatalysis offer a long-term goal for sustainable synthesis.
Continuous Flow Processing: As mentioned for waste reduction, continuous flow reactors are also more energy-efficient. Their high surface-area-to-volume ratio allows for superior heat transfer, enabling better control of exothermic nitrations with less energy required for cooling and providing more efficient heating when needed.
By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, economically viable, and environmentally responsible.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethoxyaniline |
| Acetic anhydride |
| Nitric acid |
| Sulfuric acid |
| Acetic acid |
| Water |
| N-(2,6-dimethoxyphenyl)acetamide |
| N-(2,6-dimethoxy-4-nitrophenyl)acetamide |
| 1,1,1,2-tetrafluoroethane |
| Dinitrogen pentoxide |
| Carbon dioxide |
Environmental Fate and Degradation Studies of 2,6 Dimethoxy 4 Nitroaniline
Pathways of Environmental Transformation for 2,6-Dimethoxy-4-nitroaniline
While specific pathways for this compound are not documented, the transformation of nitroaromatic compounds in the environment is generally governed by microbial, photolytic, and chemical processes. The presence of both methoxy (B1213986) and nitro functional groups on the aniline (B41778) ring will influence its susceptibility to these degradation mechanisms.
Microbial degradation is a primary mechanism for the breakdown of many organic pollutants. For nitroaromatic compounds, this can occur under both aerobic and anaerobic conditions.
General Microbial Degradation Pathways for Nitroaromatic Compounds:
Reduction of the Nitro Group: A common initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This process can be facilitated by a variety of microorganisms.
Ring Cleavage: Following initial transformations, the aromatic ring can be cleaved by microbial enzymes, such as dioxygenases, leading to the formation of aliphatic intermediates that can then be mineralized to carbon dioxide and water.
Research on compounds like 4-nitroaniline (B120555) has shown that some bacteria can utilize it as a sole source of carbon and energy. For instance, some microbial strains have been shown to initiate degradation through an oxidative dearomatization or by an initial reduction of the nitro group. Given the structure of this compound, it is plausible that similar microbial degradation pathways could be initiated, although the methoxy groups may influence the rate and specific enzymatic reactions involved.
Hypothesized Microbial Degradation Products of this compound:
| Potential Intermediate | Hypothesized Formation Pathway |
| 2,6-Dimethoxy-4-aminobenzene | Reduction of the nitro group |
| Hydroxylated derivatives | Monooxygenase or dioxygenase activity on the aromatic ring |
| Ring fission products | Subsequent enzymatic cleavage of the aromatic ring |
This table is hypothetical and based on degradation pathways of similar compounds.
Photolytic degradation, or photolysis, involves the breakdown of compounds by light energy. In aquatic and terrestrial environments, this can be a significant transformation pathway for many organic pollutants.
The rate and products of photolysis are dependent on factors such as the wavelength and intensity of light, the presence of photosensitizers (like humic substances in natural waters), and the chemical structure of the compound. For nitroaromatic compounds, photolysis can lead to the transformation of the nitro group and the degradation of the aromatic ring. For example, studies on other nitroanilines have demonstrated their susceptibility to photodegradation in aqueous solutions, often leading to the formation of various phenolic and ring-opened products.
The methoxy groups in this compound are electron-donating, which could influence the electronic properties of the aromatic ring and its susceptibility to photolytic attack. It is conceivable that photolysis could lead to the cleavage of the methoxy groups or hydroxylation of the aromatic ring.
Potential Photodegradation Reactions:
| Reaction Type | Potential Outcome |
| Direct Photolysis | Absorption of UV light leading to bond cleavage. |
| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., hydroxyl radicals). |
| Transformation of Nitro Group | Conversion to other nitrogen-containing functional groups. |
| Ring Degradation | Opening of the aromatic ring to form smaller organic acids. |
This table outlines general photodegradation processes that could apply to this compound.
Mass Balance and Environmental Partitioning in Research Contexts
There are no specific mass balance or environmental partitioning studies available for this compound. Such studies are crucial for understanding the ultimate fate and distribution of a chemical in the environment.
A mass balance study would involve introducing a known amount of the compound into a model ecosystem (e.g., a soil microcosm or an aquatic mesocosm) and tracking its distribution over time in various environmental compartments such as water, soil/sediment, air, and biota. This would provide quantitative data on processes like:
Adsorption/Desorption: The binding of the compound to soil and sediment particles.
Volatilization: The transfer of the compound from soil or water to the atmosphere.
Bioaccumulation: The uptake and concentration of the compound in living organisms.
Degradation: The transformation of the parent compound into metabolites.
Emerging Research Trends and Future Trajectories for 2,6 Dimethoxy 4 Nitroaniline Studies
Integration of 2,6-Dimethoxy-4-nitroaniline into Advanced Catalyst Development
The integration of this compound into the development of advanced catalysts remains a largely unexplored area, yet its molecular structure offers several potential avenues for application. The presence of the aniline (B41778) nitrogen atom provides a coordination site for metal centers, suggesting its use as a ligand in homogeneous catalysis. The steric hindrance imposed by the two ortho-methoxy groups could be a critical design feature, potentially enforcing specific geometries on a metal center, thereby influencing the selectivity of catalytic transformations.
Furthermore, this compound could serve as a precursor for heterogeneous catalysts. For instance, it could be used as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amino group provides a reactive handle for polymerization or for linking to metal nodes, while the nitro and methoxy (B1213986) groups would be incorporated into the framework's pores. These functional groups could modify the chemical environment within the pores, potentially creating catalytic sites with unique Lewis acidity or hydrogen-bonding capabilities. The reduction of the nitro group to a second amine after framework synthesis could also provide post-synthetic modification pathways to introduce additional functionalities or metal-binding sites.
Table 1: Potential Roles of this compound in Catalysis
| Potential Role | Key Structural Features | Prospective Application |
| Ligand for Homogeneous Catalysts | Aniline nitrogen as a coordination site; Steric bulk from ortho-methoxy groups | Enantioselective synthesis, cross-coupling reactions |
| Precursor for Heterogeneous Catalysts | Amino group for framework linkage; Nitro and methoxy groups to functionalize pores | Gas separation, selective hydrogenation, acid-base catalysis |
| Post-Synthetic Modification Target | Reducible nitro group | Introduction of new active sites or functionalities in porous materials |
Novel Derivatizations for Optoelectronic and Sensing Applications (focus on chemical role)
The electronic structure of this compound is defined by a "push-pull" system, where the electron-donating amino and methoxy groups are in conjugation with the strongly electron-withdrawing nitro group. This arrangement is a classic motif for creating molecules with significant nonlinear optical (NLO) properties and for applications in optoelectronics. Derivatization of this core structure could lead to novel materials with tailored photophysical characteristics.
The primary chemical role of this compound in this context is as a chromophoric core. The key research directions would involve:
Modulation of the Donor Group: The nucleophilicity of the aniline nitrogen allows for reactions such as alkylation or arylation. Adding extended π-conjugated systems to the amine could enhance the intramolecular charge transfer (ICT) character of the molecule, potentially leading to large second-order NLO responses.
Functionalization of the Aromatic Ring: While the existing substituents direct reactivity, further functionalization could be explored to fine-tune electronic properties or to attach the chromophore to polymer backbones or other scaffolds.
Transformation of the Nitro Group: The nitro group can be chemically modified to other acceptor groups to modulate the acceptor strength and, consequently, the optical properties.
For sensing applications, derivatization could focus on introducing specific receptor units that, upon binding an analyte, would perturb the electronic push-pull system. osti.gov This perturbation would result in a detectable change in the molecule's absorption or fluorescence spectrum. The steric crowding around the amino group could be leveraged to create specific binding pockets, potentially enhancing selectivity for certain analytes. Studies on other substituted nitroanilines have shown that steric hindrance can significantly impact the electronic resonance within the molecule, an effect that could be exploited to create sensitive molecular probes. bohrium.com
Chemoinformatics and Machine Learning Approaches in Predicting this compound Behavior
While specific chemoinformatic or machine learning (ML) models dedicated to this compound have not been developed, these computational tools are well-suited to predict its behavior and guide experimental efforts. ljmu.ac.uklabmanager.com The well-defined structure of the molecule allows for the calculation of a wide range of molecular descriptors, which can be used as inputs for predictive models.
Future research in this area could involve several key approaches:
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives were synthesized and tested for a particular activity (e.g., catalytic efficiency, NLO response, toxicity), QSAR models could be built to correlate structural features with observed outcomes. ljmu.ac.uk This would enable the in silico design of new derivatives with optimized properties.
Property Prediction: ML models, trained on large chemical datasets, could predict fundamental physicochemical properties of this compound, such as solubility, boiling point, and toxicity, even before its synthesis. Density Functional Theory (DFT) calculations could provide more accurate predictions of electronic properties like the HOMO-LUMO gap, which is crucial for optoelectronic applications. researchgate.net
Reactivity Modeling: Computational models could predict the most likely sites of metabolic attack or chemical reaction. Machine learning is increasingly used to predict the outcomes of chemical reactions, and such models could help identify promising derivatization strategies or potential degradation pathways. beilstein-journals.org
Table 2: Prospective Computational Approaches for this compound
| Computational Method | Predicted Property / Behavior | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, spectral properties | Guide design of optoelectronic materials |
| QSAR Modeling | Correlation of structure with catalytic or biological activity | Accelerate optimization of derivatives |
| Machine Learning Algorithms | Physicochemical properties (solubility, toxicity), reaction outcomes | Prioritize experimental work, assess safety profiles |
Exploration of Unconventional Reactivity Patterns of this compound
The unique substitution pattern of this compound suggests the potential for unconventional reactivity. The steric congestion around the amino group, caused by the two adjacent methoxy groups, could hinder reactions that typically occur at the nitrogen in less substituted anilines. organic-chemistry.org This steric inhibition might open pathways for reactions to occur at less-favored positions or via unusual mechanisms.
Potential areas for exploration include:
C-H Activation: The methoxy groups, being electron-donating, activate the aromatic ring. Under appropriate catalytic conditions, it might be possible to achieve selective C-H functionalization at the C3 or C5 positions, bypassing the more conventional reactivity of the amino group.
Photocatalytic Reactions: The compound's strong absorption in the UV-visible region, typical for nitroaromatics, suggests it could be active in photocatalytic transformations. Under irradiation, it might undergo novel cyclization or rearrangement reactions, either intramolecularly or with other substrates. The selective reduction of the nitro group under photocatalytic conditions, potentially leading to different products than conventional catalytic hydrogenation, is another avenue of interest. rsc.org
Ortho-Lithiation Directed by Methoxy Groups: While the amino group is a powerful directing group for metallation, the steric hindrance might allow for competitive direction from the methoxy groups, potentially leading to functionalization at the C3 position.
Oxidative Nucleophilic Substitution: The electron-deficient nature of the nitro-substituted ring could make it susceptible to oxidative nucleophilic substitution of hydrogen, a reaction that can lead to the formation of new C-C or C-N bonds at otherwise unreactive positions. researchgate.net
Investigating these and other non-standard transformations will provide deeper insights into the fundamental chemistry of sterically constrained and electronically polarized aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
